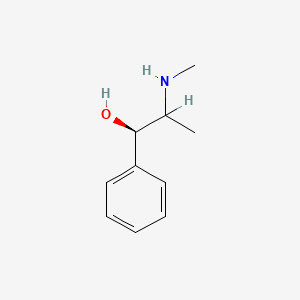

(1R)-2-(methylamino)-1-phenyl-1-propanol

Description

Role as Building Blocks and Ligands

Chiral 1,2-amino alcohols are considered privileged scaffolds due to their wide-ranging applications. acs.org They serve as fundamental building blocks in the synthesis of a vast array of natural products and commercially available pharmaceuticals. acs.orgwestlake.edu.cn Their utility extends to the field of asymmetric catalysis, where they are employed as chiral ligands for metal-catalyzed reactions and as organocatalysts. acs.orgrsc.org The development of efficient synthetic methods for creating these compounds, such as chromium-catalyzed asymmetric cross-coupling reactions, is an active area of research aimed at making these valuable molecules more accessible. westlake.edu.cn

Importance of Stereochemical Purity and Configurational Specificity in Scientific Investigations

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical and pharmaceutical research. numberanalytics.com The spatial arrangement of atoms can significantly influence a molecule's physical, chemical, and biological properties. numberanalytics.comontosight.ai

In the context of medicinal chemistry, the chirality of a molecule can have profound implications for its pharmacological activity. ijpsjournal.comnih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological effects. wikipedia.org One enantiomer of a drug may be responsible for its therapeutic effects, while the other may be inactive, have a different type of activity, or even be toxic. nih.govwikipedia.org The case of thalidomide (B1683933) is a well-known example where one enantiomer was effective, while the other caused severe birth defects. numberanalytics.com Therefore, the production and analysis of single-enantiomer drugs are of utmost importance to ensure safety and efficacy. nih.govresearchgate.net Regulatory bodies often encourage the development of stereochemically pure drugs. ijpsjournal.com

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1R)-2-(methylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8?,10-/m0/s1 |

InChI Key |

KWGRBVOPPLSCSI-HTLJXXAVSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NC |

Isomeric SMILES |

CC([C@@H](C1=CC=CC=C1)O)NC |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for 1r 2 Methylamino 1 Phenyl 1 Propanol

Chemoenzymatic and Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov For the production of (1R)-2-(methylamino)-1-phenyl-1-propanol and its precursors, enzymatic and whole-cell systems are employed to catalyze key stereoselective steps.

Enzyme Screening and Optimization for Stereoselective Transformations

The core of a successful biocatalytic process lies in the selection and optimization of enzymes that can catalyze the desired transformation with high stereoselectivity. For the synthesis of ephedrine (B3423809) isomers, a variety of enzymes are screened for their ability to perform key reactions such as carboligation and reductive amination.

Researchers have developed two-step biocatalytic cascades to produce all four stereoisomers of nor(pseudo)ephedrine (N(P)E). rsc.org In one such strategy, an (R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase is combined with either an (S)- or (R)-selective ω-transaminase. rsc.org This combination leads to the formation of (1R,2S)-norephedrine and (1R,2R)-norpseudoephedrine with excellent optical purity (ee >99% and de >98%). rsc.org The optimization of these enzyme systems often involves screening a panel of different enzymes. For instance, various imine reductases (IREDs) have been screened for the effective reductive amination of phenylacetylcarbinol (PAC) to produce Ephedra-type alkaloids. newswise.com

The performance of these enzymes can be further enhanced through protein engineering and optimization of reaction conditions. For example, the pH and temperature of the reaction mixture significantly influence the activity and selectivity of transaminases. researchgate.net While lyophilized whole cells offer a cost-effective biocatalyst, purified enzymes have been shown to yield higher optical purities in some cases. rsc.org

Biocatalytic Strategies for Chiral Intermediate Construction (e.g., L-phenylacetylcarbinol)

A key intermediate in the synthesis of this compound is L-phenylacetylcarbinol (L-PAC). nih.govresearchgate.net Biotransformation is a preferred industrial route for its production from benzaldehyde (B42025). researchgate.net This process typically utilizes the enzyme pyruvate (B1213749) decarboxylase (PDC) found in various microorganisms, particularly yeasts like Saccharomyces cerevisiae and Candida utilis. nih.govresearchgate.net

The biotransformation process involves the condensation of benzaldehyde with an acetyl group, a reaction catalyzed by PDC. google.com To maximize the yield of L-PAC and minimize by-products like acetaldehyde (B116499) and acetoin, several process parameters are optimized. nih.gov These include temperature, pH, the concentration of substrates (benzaldehyde and pyruvate), and the activity of the PDC enzyme. nih.gov For instance, one study achieved a high L-PAC concentration of 28.6 g/L under optimized conditions using partially purified PDC from Candida utilis. nih.gov

Alternative enzymatic systems, such as acetohydroxyacid synthase (AHAS), have also been explored for L-PAC production. researchgate.net The use of co-cultures of different yeast strains, such as Candida tropicalis and Saccharomyces cerevisiae, has also been investigated to enhance PAC production. nih.gov

Table 1: Examples of Biocatalytic Production of L-phenylacetylcarbinol (L-PAC)

| Biocatalyst | Substrates | Key Enzyme | Product | Yield/Concentration | Reference |

|---|---|---|---|---|---|

| Partially purified PDC from Candida utilis | Benzaldehyde, Pyruvate | Pyruvate Decarboxylase (PDC) | L-PAC | 28.6 g/L | nih.gov |

| Saccharomyces cerevisiae | Benzaldehyde, Pyruvate | Pyruvate Decarboxylase (PDC) | (R)-PAC | Not specified | researchgate.net |

| Co-culture of Candida tropicalis and Saccharomyces cerevisiae | Benzaldehyde, Pyruvate | Pyruvate Decarboxylase (PDC) | PAC | 10.5 ± 0.2 mM | nih.gov |

Whole-Cell Biotransformations for Stereospecific this compound Production

Whole-cell biotransformations offer several advantages, including the protection of enzymes within the cellular environment and the integrated regeneration of necessary cofactors. nih.gov These systems can be designed to perform multi-step enzymatic cascades for the synthesis of complex molecules like this compound. nih.gov

The production of L-PAC, a precursor to ephedrine, using whole baker's yeast cells was one of the first commercialized microbial biotransformation processes. google.com More recently, engineered E. coli whole-cell biocatalysts co-expressing an imine reductase (IRED) and a glucose dehydrogenase (GDH) have been used for the reductive amination of PAC analogs. newswise.com This approach allows for the synthesis of a diverse range of Ephedra-type alkaloids. newswise.com

Resting cells are often used in biotransformations to separate the production phase from the cell growth phase. nih.gov However, challenges such as mass transport of substrates and products across the cell membrane need to be considered. nih.gov Research has also explored the use of growing cells, which allows for the continuous synthesis of the biocatalyst, although this may not always lead to stabilized activity. nih.gov

Asymmetric Chemical Synthesis Routes

In addition to biocatalytic methods, asymmetric chemical synthesis provides a powerful toolkit for the stereocontrolled construction of this compound. These methods often rely on the use of chiral auxiliaries or chiral catalysts to direct the stereochemical outcome of key bond-forming reactions.

Chiral Auxiliary-Mediated Syntheses for Diastereoselective Control

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Ephedrine and its derivatives themselves are widely used as chiral auxiliaries in various asymmetric syntheses. sigmaaldrich.comresearchgate.net

For the synthesis of enantiomerically enriched compounds, pseudoephedrine can be used as a practical chiral auxiliary. caltech.edu It can be acylated to form tertiary amides, and the resulting enolates undergo highly diastereoselective alkylations. caltech.edu This methodology provides access to a-substituted products with high yields. caltech.edu A related chiral auxiliary, pseudoephenamine, has been shown to offer equal or greater diastereoselectivities in asymmetric alkylation reactions, with notable improvements in the formation of quaternary stereocenters. nih.govharvard.edu Amides derived from pseudoephenamine also tend to be more crystalline, facilitating purification. nih.govharvard.edu

The stereoselectivity in these reactions is often rationalized by the formation of a chelated intermediate, where the lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the auxiliary, creating a rigid conformation that blocks one face of the enolate from the electrophile. caltech.edu

Table 2: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Application | Key Features | Reference |

|---|---|---|---|

| Pseudoephedrine | Asymmetric alkylation | Inexpensive, both enantiomers available, forms crystalline amides | caltech.edu |

| Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity, particularly for quaternary centers, crystalline derivatives | nih.govharvard.edu |

| (S)-α-PEA derivative | Diastereoselective alkylation | Forms a chelate structure to control stereoselectivity | mdpi.com |

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis is a highly efficient strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. umontreal.ca This approach is central to the synthesis of amino alcohols like this compound.

Carbon-Carbon Bond Formation: The key carbon-carbon bond in the backbone of this compound can be formed through various asymmetric catalytic reactions. For example, the addition of organozinc reagents to aldehydes, catalyzed by chiral ligands, is a well-established method for creating chiral secondary alcohols. acs.org Ephedrine-based ligands, sometimes immobilized on magnetic nanoparticles for easier recovery, have been developed for this purpose. acs.orgnih.gov Asymmetric transfer hydrogenation of α,β-unsaturated carbonyl compounds and α-ketoesters, using catalysts like rhodium or ruthenium complexes with chiral ligands such as BINAP, is another powerful technique. researchgate.netnih.gov

Carbon-Nitrogen Bond Formation: The stereoselective formation of the carbon-nitrogen bond is another critical step. This can be achieved through the reductive amination of a chiral ketone precursor. Alternatively, asymmetric catalytic methods can be employed directly. For instance, iron-cyclopentadienone complexes have been shown to catalyze the formation of C-N bonds between alcohols and amines through a "hydrogen-borrowing" mechanism. acs.org While this specific example may not be directly stereoselective, the development of chiral versions of such catalysts is an active area of research. More broadly, the asymmetric functionalization of amines and their derivatives can be achieved using chiral aldehyde catalysts that operate via imine activation. nih.gov

The field of asymmetric catalysis is continually advancing, with the development of novel catalysts and reaction methodologies, including those performed in continuous flow systems for improved efficiency and scalability. umontreal.cafrontiersin.org

Organocatalytic Methods for Enantioselective Additions

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Proline-catalyzed asymmetric reactions, for instance, can establish key stereocenters. One relevant approach is the formal α-alkylation of aldehydes, which proceeds through vinylogous iminium ion intermediates generated from arylsulfonyl indoles, offering a pathway to chiral aldehydes that are precursors to amino alcohols. nih.gov While direct organocatalytic routes to this compound are not extensively detailed in the provided results, the principles of enantioselective α-benzylation of aldehydes via photoredox organocatalysis demonstrate the potential to construct the required carbon skeleton with high enantioselectivity. acs.org

Metal-Catalyzed Asymmetric Reductions and Alkylations

Metal-based catalysts, particularly those featuring chiral ligands, are highly effective for creating specific stereoisomers.

Asymmetric Reductions: The asymmetric reduction of a prochiral ketone is a cornerstone of chiral alcohol synthesis. Ruthenium catalysts bearing chiral ligands like BINAP are used in the dynamic kinetic resolution of α-substituted β-keto esters, a process that involves a similar stereochemical challenge. princeton.edu The reduction of 1-phenyl-1,2-propanedione (B147261) using chiral catalysts can yield (R)-1-hydroxy-1-phenyl-propan-2-one with high conversion and significant enantiomeric excess. researchgate.net This intermediate can then be reductively aminated to produce the target amino alcohol.

Asymmetric Alkylations: Asymmetric alkylation introduces an alkyl group to a prochiral center with stereocontrol. The use of chiral auxiliaries is a well-established method; for example, pseudoephedrine itself can serve as a practical chiral auxiliary to direct the alkylation of enolates, achieving high diastereoselectivity. acs.org Another powerful technique is the catalytic enantioselective addition of dialkylzincs to aldehydes. orgsyn.org For example, the addition of diethylzinc (B1219324) to benzaldehyde catalyzed by the chiral β-dialkylamino alcohol (2S)-DAIB can produce (S)-1-phenyl-1-propanol in up to 99% enantiomeric excess (ee). orgsyn.org This highlights the capability of metal-catalyzed additions to set the carbinol stereocenter with high fidelity.

Diastereoselective Reduction Strategies

When a substrate already contains a chiral center, the introduction of a second one can be directed by the first. This diastereoselective approach is highly effective for synthesizing specific diastereomers like this compound (the erythro diastereomer).

A common strategy involves the diastereoselective reduction of the corresponding α-aminoketone. For instance, the Grignard reaction of optically active α-aminoketones can produce α-alkylated-1-phenyl-2-methylaminopropan-1-ol hydrochlorides with high optical purity and in good yields. researchgate.net A key synthetic pathway is the reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine (like benzylamine) under catalytic reduction conditions. google.com This reaction proceeds with high diastereoselectivity, favoring the formation of the erythro isomer. The subsequent removal of the aralkyl group yields the final product. google.com One study reported that the reductive amination of L-(R)-phenylacetylcarbinol with benzylamine (B48309) and subsequent reduction resulted in an erythro:threo ratio of 88.3:11.7. google.com

| Precursor | Reagents | Product Configuration | Diastereomeric Ratio (erythro:threo) | Reference |

|---|---|---|---|---|

| L-(R)-Phenylacetylcarbinol | Benzylamine, H₂, Pd/C | (1R,2S) | 88.3:11.7 | google.com |

| (S)-2-(methylamino)-1-phenylpropan-1-one | Grignard Reagents (e.g., Alkyl-MgBr) | (1S,2R)-1-phenyl-1-alkyl-2-methylaminopropan-1-ol | High diastereoselectivity reported | researchgate.net |

Racemic Resolution Techniques for 2-(methylamino)-1-phenyl-1-propanol

Resolution is the process of separating a racemic mixture (containing equal amounts of both enantiomers) into its pure enantiomeric components.

Classical Resolution Using Chiral Acids

This traditional and robust method involves the formation of diastereomeric salts by reacting the racemic base with a single enantiomer of a chiral acid. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. researchgate.net

Mandelic acid is a commonly used resolving agent for racemic ephedrine. google.commdma.ch In one procedure, d-mandelic acid is dissolved with dl-ephedrine in hot 95% alcohol. mdma.ch Upon cooling, the d-ephedrine-d-mandelate salt crystallizes preferentially. mdma.ch Similarly, tartaric acid and its derivatives, such as (2R,3R)-dibenzoyltartaric acid (DBTA), are effective. researchgate.netnih.gov The resolution of racemic ephedrine hydrochloride with half an equivalent of the sodium salt of (2R,3R)-DBTA in water resulted in the isolation of the pure crystalline enantiomer in a 92.5% yield. nih.gov The choice of solvent can significantly influence the outcome of the resolution. nih.gov

| Resolving Agent | Solvent | Recovered Enantiomer | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| d-Mandelic Acid | 95% Alcohol | d-ephedrine | Not specified | Not specified | mdma.ch |

| (2R,3R)-DBTA·Na | Water | (1S,2R)-(+)-ephedrine | 92.5% | Not specified | nih.gov |

| (2R,3R)-DBTA·Na & (R,R)-TA·Na | Water | (1S,2R)-(+)-ephedrine | 31% | 55.1% | nih.gov |

| Mandelic Acid | Supercritical CO₂ | Not specified | Not specified | Resolution demonstrated | nih.gov |

Dynamic Kinetic Resolution and Enzymatic Kinetic Resolution Methods

Kinetic resolution techniques utilize catalysts (often enzymes) that react at different rates with the two enantiomers of a racemic mixture.

Enzymatic Kinetic Resolution (EKR): In EKR, an enzyme selectively acylates or deacylates one enantiomer, allowing the modified and unmodified enantiomers to be separated. This method is limited to a theoretical maximum yield of 50% for a single enantiomer. su.se Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are widely used for the kinetic resolution of racemic secondary alcohols via enantioselective esterification. nih.govresearchgate.net For example, Candida antarctica lipase (B570770) B has been shown to be an effective catalyst for the resolution of (R/S)-1-phenyl-2-propyn-1-ol. nih.gov Similarly, enzymes from Arthrobacter sp. TS-15 have been identified that exhibit strict selectivity for the oxidation of specific ephedrine diastereomers. nih.gov

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of EKR by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. su.se This is typically achieved with a metal catalyst. While the enzyme selectively converts the fast-reacting enantiomer, the racemization catalyst continuously converts the slow-reacting enantiomer back into the racemic mixture, making it available for the enzyme. su.se This allows for a theoretical yield of up to 100% of a single, enantiomerically pure product. su.se Chemoenzymatic DKR processes using a ruthenium catalyst for racemization and a lipase (like CALB) for resolution have been successfully applied to a wide range of secondary alcohols. su.se A DKR of racemic 2-phenylpropanal (B145474) using an engineered reductase expressed in a whole-cell biocatalyst achieved a final product concentration of 115 g/L with 93.1% ee. nih.govresearchgate.net

Chromatographic Chiral Separation Techniques for Enantiomeric Purity

Chromatographic methods provide high-resolution separation of enantiomers and are essential for determining enantiomeric purity. nih.gov These techniques rely on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) using a CSP is a very common technique. nih.gov Polysaccharide-based chiral columns, such as Lux i-amylose-1, have demonstrated broad enantiorecognition properties for ephedrine analogues. researchgate.net An Agilent InfinityLab Poroshell Chiral-CD column has also been used successfully for the enantiomeric separation of ephedra alkaloids via HPLC. e-nps.or.kr

Supercritical Fluid Chromatography (SFC) is another powerful technique, often providing faster and more efficient separations than HPLC. dea.gov SFC has been used to develop methods for the chiral separation of all four stereoisomers of ephedrine in under 11 minutes. nih.gov

| Technique | Chiral Stationary Phase (Column) | Mobile Phase / Conditions | Outcome | Reference |

|---|---|---|---|---|

| HPLC-DAD | Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 μm) | Isocratic: 97% (2 mM ammonium (B1175870) formate, pH 3.7) and 3% (methanol:acetonitrile 70:30) | Successful enantiomeric separation of ephedra alkaloids. | e-nps.or.kr |

| Normal Phase LC-MS | Lux i‐amylose‐1 | Not specified | Broad and balancing enantio-recognition for ephedrine analogues. | researchgate.net |

| HPLC | Lux 3 µm AMP | Not specified | Baseline resolution between all four peaks of ephedrine and pseudoephedrine enantiomers. | phenomenex.com |

| SFC-MS/MS | Not specified | Not specified | Rapid separation of four isomers in about 11 minutes. | nih.gov |

| SFC | AMY1 Chiral Column | MeOH/EtOH (50/50) and 0.3% CHA | Baseline resolution of all four ephedrine/pseudoephedrine diastereomers. | dea.gov |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically active compounds like this compound is a critical aspect of modern process chemistry. The focus is on developing sustainable methods that increase efficiency, reduce waste, and minimize the use of hazardous substances. googleapis.comnih.gov Key areas of improvement include the use of environmentally benign solvents, maximizing the incorporation of all materials used in the process into the final product (atom economy), and designing processes that generate minimal waste. googleapis.com

Development of Solvent-Free and Aqueous Medium Reaction Systems

The choice of solvent is a fundamental aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. nih.gov Traditional organic solvents are often volatile, toxic, and difficult to dispose of. nih.gov Consequently, there is a significant research effort to replace them with greener alternatives, such as water, or to eliminate them entirely in solvent-free systems.

One established method for preparing the precursor, 1-phenyl-2-methylaminopropanone, involves the reaction of 1-phenyl-1-oxo-2-bromopropane with methylamine (B109427) in an aqueous solution. wipo.int This approach utilizes water as a reaction medium, which is non-toxic, non-flammable, and environmentally benign. The subsequent reduction of the keto-amine can then be carried out to yield the final product. Another example involves the synthesis of a related compound, 3-methylamino-1-phenyl-1-propanol, where sodium borohydride (B1222165) is used as a reducing agent in glacial acetic acid, an aqueous system, achieving a good yield. google.com

The use of biocatalysts, such as enzymes, in aqueous media represents a significant advancement in green synthesis. For instance, the synthesis of l-1-hydroxy-1-phenyl-2-propanone, a key intermediate for this compound, can be achieved through the action of benzaldehyde on fermenting sugar solutions. sciencemadness.org This biotransformation occurs in an aqueous environment and avoids the need for hazardous reagents.

While fully solvent-free reactions for this specific compound are less commonly documented in mainstream literature, the principles of mechanochemistry (grinding) and microwave-assisted synthesis are recognized green techniques that often reduce or eliminate the need for solvents. nih.govresearchgate.net These methods can lead to faster reaction times and lower energy consumption. nih.gov

| Reaction System | Reactants | Solvent/Medium | Product | Yield | Reference |

|---|---|---|---|---|---|

| Amination | 1-phenyl-1-oxo-2-bromopropane, Methylamine | Aqueous solution | 1-phenyl-1-oxo-2-methylaminopropane | Not specified | wipo.int |

| Reduction | 3-(methylamino)-1-phenyl-2-propen-1-one, Sodium Borohydride | Glacial Acetic Acid (Aqueous) | 3-methylamino-1-phenyl-1-propanol | 77% | google.com |

| Biotransformation | Benzaldehyde, Fermenting Sugar Solution | Aqueous | l-1-hydroxy-1-phenyl-2-propanone | Not specified | sciencemadness.org |

Atom Economy and Waste Minimization in Established Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates that less waste is generated. Waste minimization is a broader concept that includes improving reaction selectivity, maximizing yields, and recycling reagents and catalysts.

The synthesis of this compound can proceed through various routes, each with a different atom economy. For example, a synthetic route starting from benzaldehyde and nitroethane involves a condensation reaction followed by reduction. sciencemadness.org The choice of reducing agent can significantly impact waste generation. Catalytic hydrogenation, using a catalyst like Raney Nickel with hydrogen gas, is a high atom economy method as the only theoretical byproduct is water. sciencemadness.org In contrast, metal-acid reductions, such as with tin and hydrochloric acid, generate significant amounts of metallic salt waste that requires disposal. sciencemadness.org

Another strategy to improve efficiency and reduce waste is the use of highly selective catalysts that can be recovered and reused. Enantioselective synthesis using chiral catalysts, such as the addition of diethylzinc to benzaldehyde in the presence of a chiral amino alcohol catalyst, can achieve very high yields (e.g., 97%) and high enantiomeric excess. orgsyn.org Importantly, the catalyst can often be recovered from the aqueous layer after reaction work-up and potentially be reused, which significantly reduces waste and cost. orgsyn.org

The table below summarizes the yields of various synthetic methods, which is a key factor in assessing waste. Higher yields generally correlate with better atom economy and less waste, as fewer starting materials are converted into unwanted byproducts.

| Synthetic Step | Starting Materials | Reagents/Catalyst | Yield | Key Waste Products | Reference |

|---|---|---|---|---|---|

| Nitro Alcohol Reduction | 2-nitro-1-phenyl-1-propanol | Zinc, Sulfuric Acid | 65-70% | Zinc sulfate | sciencemadness.org |

| Enantioselective Alkylation | Benzaldehyde, Diethylzinc | (2S)-DAIB (catalyst) | 97% | Zinc salts (catalyst is recoverable) | orgsyn.org |

| Imine Reduction | Methylimino benzil | Lithium Aluminum Hydride (LAH) | ≥88% | Aluminum salts | nih.gov |

By focusing on catalytic methods, utilizing benign solvents like water, and optimizing reaction conditions to maximize yield and selectivity, the synthesis of this compound can be made significantly more sustainable, aligning with the core tenets of green chemistry.

Analytical Methodologies for the Characterization and Quantification of 1r 2 Methylamino 1 Phenyl 1 Propanol

Advanced Chromatographic Techniques for Stereoisomeric Analysis

Chromatography is the cornerstone for separating the stereoisomers of (1R)-2-(methylamino)-1-phenyl-1-propanol from its counterparts. The subtle differences in the three-dimensional arrangement of the isomers require specialized chiral stationary phases (CSPs) that can selectively interact with each enantiomer and diastereomer, enabling their separation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds. phenomenex.com

For the analysis of this compound, a normal-phase HPLC method is typically employed. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte's functional groups (hydroxyl, amino, and phenyl groups) and the chiral selector, lead to different retention times for each stereoisomer, allowing for their quantification. chromatographyonline.com The enantiomeric excess is a critical measure of the purity of a single enantiomer in a mixture and is calculated from the peak areas of the two enantiomers in the chromatogram. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column (CSP) | Daicel Chiralcel OD-H or Chiralpak AD | Provides the chiral environment for enantiomeric recognition and separation. phenomenex.com |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) | The solvent system transports the sample through the column. The amine additive improves peak shape for basic compounds. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV at 215 nm or 254 nm | Monitors the elution of the phenyl-containing compound from the column. nih.gov |

| Temperature | Ambient (e.g., 25 °C) | Affects the efficiency and selectivity of the separation. |

Gas Chromatography (GC) with Chiral Derivatization for Volatile Analogues

Gas Chromatography (GC) is inherently suited for volatile and thermally stable compounds. This compound, with its polar hydroxyl and amino groups, is not sufficiently volatile for direct GC analysis. Therefore, a crucial step of chemical derivatization is required to convert it into a more volatile and less polar analogue. This process involves reacting the analyte with a derivatizing agent to block the active hydrogens. sigmaaldrich.com

To separate the enantiomers, either a chiral GC column or derivatization with a chiral agent followed by analysis on a standard achiral column can be used. Chiral derivatization involves reacting the racemic analyte with an enantiomerically pure derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral GC column. nih.gov For amines, reagents like N-trifluoroacetyl-L-prolyl chloride are common. The resulting diastereomeric amides exhibit different retention times, allowing for the quantification of the original enantiomers. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) or an enantiopure agent like (S)-N-(trifluoroacetyl)prolyl chloride | Increases volatility by capping polar -OH and -NH groups. A chiral agent creates separable diastereomers. sigmaaldrich.comnih.gov |

| Column | Achiral (e.g., DB-5) or Chiral (e.g., Cyclodextrin-based like Rt-βDEX) | Separates the derivatized compounds. A chiral column can separate enantiomers directly after achiral derivatization. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Mobile phase for GC that carries the analyte through the column. |

| Temperature Program | Gradient from 100 °C to 250 °C | Optimizes the separation of compounds with different volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides both quantification and structural information. nih.gov |

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for rapid chiral separations, combining advantages of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations compared to HPLC, significantly reducing analysis times. afmps.be

For chiral separations, SFC is often paired with the same polysaccharide-based CSPs used in HPLC. chromatographyonline.com Small amounts of organic modifiers, such as methanol (B129727) or isopropanol, are added to the CO2 to increase the mobile phase's solvent strength and improve peak shape. chromatographyonline.comafmps.be The high throughput of SFC makes it ideal for screening multiple columns and mobile phase conditions to quickly find an optimal method for separating the stereoisomers of this compound. researchgate.netsci-hub.se

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Columns | Screening set: Chiralpak AD, AS; Chiralcel OD, OJ | A set of columns with different selectivities is used to maximize the chance of achieving separation. researchgate.net |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol or Isopropanol) | The low viscosity of CO2 allows for rapid separation. Modifiers are essential for eluting polar compounds. chromatographyonline.com |

| Gradient | Fast gradient (e.g., 5% to 40% modifier in 3-5 minutes) | Enables rapid screening and elution of the compound. sci-hub.se |

| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. |

| Detection | UV-Diode Array Detector (DAD) | Provides spectral information across a range of wavelengths. |

Spectroscopic Identification and Structural Elucidation

While chromatography separates components, spectroscopy provides the definitive identification and structural details of the molecule. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the identity of this compound and studying its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D) for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the phenyl group, the methine protons at C1 and C2, the methylamino proton, and the two methyl groups.

¹³C NMR reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the phenyl carbons, the two carbons of the propanol (B110389) backbone (C1, C2, C3), and the N-methyl carbon. nih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates each proton signal with the carbon atom to which it is directly attached. This allows for unambiguous assignment of all ¹H and ¹³C signals, confirming the molecular structure.

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key Correlations (2D NMR) |

|---|---|---|---|

| Phenyl-H | ~7.2-7.4 | ~126-142 | COSY correlations between adjacent aromatic protons. |

| C1-H (CH-OH) | ~4.6 | ~75 | COSY to C2-H; HSQC to C1. |

| C2-H (CH-N) | ~2.8 | ~62 | COSY to C1-H and C3-H₃; HSQC to C2. |

| C3-H₃ (CH₃) | ~0.9 | ~14 | COSY to C2-H; HSQC to C3. |

| N-CH₃ | ~2.4 | ~34 | HSQC to N-CH₃ carbon. |

Mass Spectrometry (MS) and Tandem MS (MSn) for Structure Confirmation and Metabolite Profiling (In Vitro/Non-Human)

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and, through fragmentation analysis, its structure. nih.gov

High-Resolution MS (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent ion, confirming the molecular formula C₁₀H₁₅NO. nih.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves isolating the parent ion, fragmenting it, and analyzing the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragments would arise from the cleavage of the C1-C2 bond and the loss of water from the parent molecule.

In the context of non-human, in vitro metabolite profiling, LC-MS/MS is a key technology. nih.gov A biological sample (e.g., from a cell culture or liver microsome incubation) is analyzed to detect the parent compound and potential metabolites. Metabolites are identified by searching for specific mass shifts from the parent drug corresponding to known metabolic transformations (e.g., +16 Da for oxidation, -14 Da for N-demethylation). nih.govnih.gov Tandem MS is then used to confirm the structure of these potential metabolites by comparing their fragmentation patterns to that of the parent compound. nih.gov

| Analysis | Expected Result (m/z) | Interpretation |

|---|---|---|

| Parent Ion [M+H]⁺ (ESI+) | 166.1226 | Protonated molecular ion, confirms the molecular weight (165.23 g/mol). nih.gov |

| Key MS/MS Fragments | 148.1121 | Loss of water ([M+H-H₂O]⁺) from the hydroxyl group. |

| 58.0651 | Cleavage of the C1-C2 bond, resulting in the [CH₃-NH-CH-CH₃]⁺ fragment. | |

| Potential In Vitro Metabolites | 182.1175 (+16 Da) | Oxidation (e.g., hydroxylation of the phenyl ring). nih.gov |

| 152.1070 (-14 Da) | N-demethylation, loss of a CH₂ group. nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. The IR spectrum of this compound, also known as l-ephedrine, exhibits characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds. docbrown.infolibretexts.org

The presence of a hydroxyl (-OH) group is confirmed by a broad and intense absorption band typically observed in the range of 3400-3650 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine group (R₂N-H) appears in the 3300-3500 cm⁻¹ region, generally as a sharper and less intense band than the O-H stretch. libretexts.org The aromatic C-H stretching from the phenyl ring is evident from weak to medium bands around 3000-3100 cm⁻¹. libretexts.org Furthermore, characteristic peaks for ephedrine (B3423809) have been identified at wavenumbers such as 701, 747, 1042, 1363, 1375, 1451, and 1478 cm⁻¹. nih.gov Two-dimensional correlation spectroscopy (2DCOS) coupled with Fourier transform infrared spectroscopy (FTIR) can enhance the resolution and allow for the identification of specific features not easily seen in a standard FTIR spectrum. nih.gov

Raman spectroscopy provides complementary information. The Raman spectrum of a similar compound, 2-phenyl-1-propanol, shows characteristic bands that can be used for its identification. researchgate.net For this compound, key Raman signals would be expected for the aromatic ring vibrations and the various C-H, O-H, and N-H bonds within the molecule.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Appearance |

| O-H (Alcohol) | 3400 - 3650 | Broad, Intense |

| N-H (Secondary Amine) | 3300 - 3500 | Sharp, Weaker than O-H |

| Aromatic C-H | 3000 - 3100 | Weak to Medium |

| C-H (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-O (Alcohol) | 1000 - 1260 | Medium to Strong |

| Aromatic C=C | 1450 - 1600 | Medium, Sharp |

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is an essential tool for determining the absolute configuration of chiral molecules like this compound. mtoz-biolabs.comchiralabsxl.com This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is unique to a specific enantiomer and its mirror image will be observed for the opposing enantiomer. chiralabsxl.com

For the stereochemical assignment of this compound, its experimental CD spectrum is compared with the spectra of standards with known configurations or with theoretically calculated spectra. chiralabsxl.comnih.gov The sign of the Cotton effects (CE) in the CD spectrum provides a definitive indication of the molecule's handedness. nih.gov For instance, studies on similar chiral compounds have shown that R isomers can display a positive CE, while S isomers show a negative CE. nih.gov

The amplitude of the CD signal is proportional to the enantiomeric purity of the sample. nih.gov This allows for the development of linear standard curves by plotting the differential extinction coefficient (Δε) against enantiopurity, which can be a rapid method for its determination. nih.gov While powerful, the interpretation of CD spectra can be complex, especially for flexible molecules, and may require computational modeling to support the assignment of the absolute configuration. nih.govpsu.edu

Capillary Electrophoresis (CE) for Chiral Separation and Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the chiral analysis of this compound and its stereoisomers. nih.gov The principle of chiral CE relies on the differential interaction of enantiomers with a chiral selector added to the background electrolyte, leading to different migration times and thus, separation.

Various chiral selectors have been successfully employed for the separation of ephedrine isomers, with cyclodextrins (CDs) and their derivatives being particularly common. nih.gov For example, heptakis(2,3-O-diacetyl-6-sulfato)-β-cyclodextrin has been used to resolve the enantiomers of ephedrine and its related compounds. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, which possess different electrophoretic mobilities. nih.gov

The efficiency of the separation can be optimized by modifying various parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. Advanced techniques, such as using a coated capillary to control the electrophoretic medium flow, can further enhance the resolution of enantiomers. nih.gov CE offers advantages such as high resolution, short analysis times, and low consumption of samples and reagents. nih.govbts.gov

Isotopic Profiling for Tracing Synthetic Origins

Isotopic profiling is a powerful forensic tool used to determine the synthetic origin of a chemical compound by analyzing the ratios of its stable isotopes. nih.govresearchgate.net This technique is based on the principle that the isotopic composition of a molecule is influenced by the starting materials and the specific synthetic process used in its production. nih.govdshs-koeln.de

Stable Isotope Ratio Mass Spectrometry (IRMS) is the primary analytical technique for isotopic profiling. It measures the relative abundance of the stable isotopes of carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H) in a sample with very high precision. nih.govjpionline.org The results are expressed in delta (δ) notation (δ¹³C, δ¹⁵N, and δ²H) in parts per thousand (‰) relative to international standards. jpionline.org

The analysis is typically performed using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS) or a gas chromatograph coupled to an IRMS (GC-IRMS). dshs-koeln.dejpionline.org These methods allow for the precise determination of the isotopic signature of this compound.

The isotopic signature (δ¹³C, δ¹⁵N, and δ²H values) of this compound serves as a chemical fingerprint that can help differentiate between various synthetic pathways and sources of precursors. nih.govresearchgate.net For example, ephedrine can be of natural origin (extracted from Ephedra plants), fully synthetic, or semi-synthetic. jpionline.org

Studies have shown that these different origins result in distinct isotopic profiles. nih.govjpionline.org Natural ephedrine will have an isotopic composition reflecting the plant's metabolism and geographical origin. Synthetic routes, on the other hand, will impart their own characteristic isotopic signatures based on the starting materials and reaction conditions. By creating a database of isotopic profiles from known sources, it is possible to classify a sample of unknown origin. jpionline.org For instance, δ¹⁵N values below -5‰ are considered unlikely to occur naturally and may suggest a synthetic origin. dshs-koeln.de This analytical approach has been successfully applied in forensic investigations to trace the origin of seized materials. nih.govjpionline.org

Interactive Data Table: Isotopic Analysis for Origin Determination

| Isotope Ratio | Analytical Technique | Application |

| δ¹³C | EA-IRMS / GC-IRMS | Differentiates between natural, semi-synthetic, and fully synthetic origins. nih.govjpionline.org |

| δ¹⁵N | EA-IRMS / GC-IRMS | Provides insights into the nitrogen source and synthetic pathway; low values may indicate a synthetic route. nih.govdshs-koeln.de |

| δ²H | EA-IRMS / GC-IRMS | Offers additional discriminatory power to distinguish between different synthetic precursors and methods. nih.govresearchgate.net |

Metabolic and Degradation Pathways of 1r 2 Methylamino 1 Phenyl 1 Propanol

Enzymatic Biotransformation Studies (In Vitro and Non-Human In Vivo Models)

In vitro and non-human in vivo studies have elucidated that (1R)-2-(methylamino)-1-phenyl-1-propanol undergoes minimal metabolism, primarily in the liver. The main route of elimination from the body is through renal excretion, with approximately 43% to 96% of a dose being excreted unmetabolized in the urine. nih.govnih.gov The small fraction that is metabolized undergoes several enzymatic processes.

Cytochrome P450-Mediated Metabolic Pathways (e.g., N-demethylation, aromatic hydroxylation)

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the initial, albeit limited, Phase I metabolism of this compound.

N-demethylation: The most documented metabolic pathway is N-demethylation, which is mediated by the CYP450 system. tandfonline.com This reaction converts the compound to its active metabolite, norpseudoephedrine (B1213554) (cathine). nih.gov However, this is a minor pathway, accounting for only about 1% to 6% of the administered dose. nih.govdrugbank.comwikipedia.org

Aromatic Hydroxylation: The hydroxylation of the phenyl group is another potential, though minor, metabolic route catalyzed by CYP enzymes. asm.org This reaction typically introduces a hydroxyl group onto an aromatic ring, forming a phenolic metabolite. nih.goviunajaf.edu.iq For many drugs containing a phenyl group, this occurs at the para-position. iunajaf.edu.iq The resulting arenolic metabolites are then more susceptible to Phase II conjugation reactions. nih.gov

Enzyme Inhibition: Studies using rat liver microsomes have shown that this compound can act as an inhibitor of certain CYP isozymes. Specifically, it has demonstrated inhibitory effects on CYP1A1/2 and CYP2E1. semanticscholar.orgcabidigitallibrary.org

| CYP Isozyme | Effect | IC50 Value (μmol/L) | Reference |

|---|---|---|---|

| CYP1A1/2 | Inhibition | 54.0 | semanticscholar.orgcabidigitallibrary.org |

| CYP2E1 | Inhibition | 206.7 | semanticscholar.orgcabidigitallibrary.org |

Flavin-Containing Monooxygenase (FMO) Activity and Stereoselectivity

The direct role of Flavin-Containing Monooxygenases (FMOs) in the metabolism of this compound is not extensively detailed in the literature. However, studies on structurally related compounds suggest potential involvement. For instance, the N-oxidation of methylephedrine is mediated by the FMO system, distinguishing it from N-demethylation which is a CYP-dependent pathway. tandfonline.com FMOs are known to catalyze the oxygenation of compounds containing nucleophilic heteroatoms, such as the nitrogen atom in the methylamino group. nih.govmdpi.com Furthermore, phenethylamine, a related compound, is known to be metabolized by FMO3. wikipedia.org While not a primary pathway for this compound, N-oxide formation via FMO represents a plausible metabolic route.

Reductive Pathways and Conjugation Reactions

The metabolic profile of this compound is dominated by excretion of the parent drug, making reductive and conjugation reactions very minor pathways. nih.gov

Reductive Pathways: There is no significant evidence to suggest that this compound undergoes metabolic reduction in mammalian systems. Reductive processes are more commonly associated with the illicit chemical conversion of this compound to methamphetamine. nih.gov

Conjugation Reactions: Phase II conjugation reactions, such as glucuronidation or sulfation, typically follow Phase I hydroxylation to increase water solubility and facilitate excretion. iunajaf.edu.iq Since aromatic hydroxylation is a minor metabolic event for this compound, subsequent conjugation of the resulting phenolic metabolites is consequently also a very minor elimination pathway.

Stereoselectivity of Specific Enzymes Towards this compound

Enzymes often exhibit a high degree of stereoselectivity, and this is evident in the biotransformation of this compound, which has the (1S,2S) configuration. nih.gov This stereospecificity has been particularly well-documented in microbial enzymes. Research on the bacterium Arthrobacter sp. TS-15 led to the discovery of novel dehydrogenases that act selectively on different stereoisomers of ephedrine (B3423809) and pseudoephedrine. asm.orgnih.gov

One of these enzymes, pseudoephedrine dehydrogenase (PseDH), demonstrates strict selectivity for the (1S,2S)-(+)-pseudoephedrine isomer, oxidizing it to (S)-methcathinone. asm.orgnih.govresearchgate.net This highlights the enzyme's ability to distinguish between diastereomers and enantiomers.

Microbial Degradation and Bioremediation Research

Microorganisms present alternative and often more extensive metabolic pathways for xenobiotics compared to mammals. This capacity is being explored for applications in bioremediation.

Bacterial and Fungal Biotransformation Mechanisms

Research has identified specific bacteria capable of utilizing ephedrine isomers as a sole source of carbon, indicating a complete degradation pathway.

Bacterial Degradation: The Gram-positive soil bacterium Arthrobacter sp. TS-15 initiates the degradation of (1S,2S)-(+)-pseudoephedrine through a novel pathway. asm.orgnih.gov Unlike mammalian metabolism that targets the methylamino group or the phenyl ring, this bacterium first oxidizes the hydroxyl group at the α-carbon. asm.orgresearchgate.net This reaction is catalyzed by the NAD+-dependent enzyme pseudoephedrine dehydrogenase (PseDH), yielding methcathinone (B1676376) as the initial degradation product. asm.orgnih.gov

Another example of bacterial biotransformation involves Morganella morganii, which can be used to produce d-pseudoephedrine from the precursor 1-phenyl-2-methylaminoacetone, demonstrating a stereospecific reductive capability. google.com

Fungal Biotransformation: Fungi are widely recognized for their ability to perform regio- and stereoselective biotransformations of various compounds, often mirroring mammalian drug metabolism. researchgate.net While specific fungal pathways for this compound are not detailed, the principles of fungal xenometabolism suggest they could be effective in its degradation.

| Enzyme | Source Organism | Substrate | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| Pseudoephedrine Dehydrogenase (PseDH) | Arthrobacter sp. TS-15 | (1S,2S)-(+)-Pseudoephedrine | (S)-Methcathinone | Oxidation | asm.orgnih.govresearchgate.net |

| Reductase System | Morganella morganii | 1-phenyl-2-methylaminoacetone | d-Pseudoephedrine | Reduction | google.com |

Environmental Fate and Persistence Studies of Anthropogenic Degradation

The environmental journey of this compound, a compound often associated with its stereoisomer pseudoephedrine and the related phenylpropanolamine, is largely dictated by its release from manufacturing and use. nih.gov Once in the environment, its persistence and degradation are governed by various physical and chemical processes.

In the atmosphere, the vapor phase of structurally similar compounds is susceptible to degradation by photochemically-produced hydroxyl radicals. nih.govnih.gov For vapor-phase pseudoephedrine, the estimated half-life for this reaction in the air is approximately 4 hours. nih.gov Phenylpropanolamine in the vapor phase is also degraded by this mechanism, with an estimated half-life of about 15 hours. nih.gov

When introduced into terrestrial and aquatic environments, the compound's fate is influenced by factors such as soil composition and temperature. The persistence of pharmaceutical compounds in soil is often expressed by their half-life (t1/2), the time required for 50% of the initial amount to disappear. nih.gov A compound is generally considered persistent if its half-life exceeds 100 days and non-persistent if it is less than 30 days. nih.gov The adsorption of the compound to soil particles, which is related to the soil's organic carbon content, can reduce its bioavailability and mobility, thereby increasing its persistence. nih.gov Temperature also plays a role, with lower temperatures generally leading to greater persistence in soil. nih.gov Studies on the related alkaloids in the Ephedra plant have shown that environmental factors such as soil water content can influence their concentrations in the plant, which may have implications for their release and distribution in the surrounding soil. plos.org

Table 1: Environmental Persistence Data for Related Compounds This table is interactive. You can sort and filter the data.

| Compound | Environmental Compartment | Degradation Pathway | Estimated Half-life (t1/2) | Citation |

|---|---|---|---|---|

| Pseudoephedrine | Atmosphere | Reaction with hydroxyl radicals | ~4 hours | nih.gov |

Photodegradation and Chemical Stability Research

Chemical Stability and Degradation Kinetics in Various Solvent Systems (non-biological matrices)

The chemical stability of this compound is crucial for its formulation and storage. The compound is known to be soluble in various organic solvents such as alcohol, ether, and chloroform. guidechem.com

Studies on the closely related compound phenylpropanolamine hydrochloride have revealed significant chemical instabilities in certain non-biological liquid formulations, particularly those containing sugars. nih.gov Research indicated a notable loss of phenylpropanolamine hydrochloride when it was formulated in a sugar-based vehicle. nih.gov Further investigation confirmed chemical losses in the presence of specific sugars like fructose (B13574) and dextrose, as well as 5-(hydroxymethyl)-2-furaldehyde, a common sugar degradation product. nih.gov In contrast, a control formulation using a sorbitol vehicle demonstrated good chemical stability. nih.gov This suggests a chemical incompatibility between the amine group of phenylpropanolamine and the aldehyde or ketone groups of reducing sugars, potentially leading to the formation of Schiff bases or other degradation products.

While specific kinetic data for this compound in various non-biological solvents is limited in the reviewed literature, studies on the stability of its hydrochloride salt in biological matrices (plasma and urine) show a time and temperature-dependent degradation. For instance, in urine samples stored at -20°C, a gradual decrease in the compound's concentration was observed over six months, with a loss of about 11% in the first month and over 70% by the sixth month. nih.govresearchgate.net At 37°C, a stability decline of over 10% was noted after 48 hours in urine. nih.gov Although these are biological matrices, the data underscores the compound's potential for degradation and the importance of matrix and storage conditions on its stability. The degradation in these systems often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. mdpi.com

Table 2: Chemical Stability of Phenylpropanolamine HCl in Different Vehicles This table is interactive. You can sort and filter the data.

| Vehicle | Active Compound | Stability Finding | Implication | Citation |

|---|---|---|---|---|

| Sugar-based syrup | Phenylpropanolamine HCl | Significant chemical loss observed. | Chemically and biologically incompatible. | nih.gov |

| Fructose solution | Phenylpropanolamine HCl | Chemical losses detected. | Incompatibility with reducing sugars. | nih.gov |

| Dextrose solution | Phenylpropanolamine HCl | Chemical losses detected. | Incompatibility with reducing sugars. | nih.gov |

Pharmacological and Biochemical Mechanism Investigations of 1r 2 Methylamino 1 Phenyl 1 Propanol

Receptor Binding and Activation Studies (In Vitro Models)

In vitro studies have been instrumental in elucidating the direct molecular targets of (1R)-2-(methylamino)-1-phenyl-1-propanol and its related isomers. These investigations have quantified its affinity for and activity at various receptors and transporters, revealing a profile of a mixed-action sympathomimetic agent.

Studies indicate that pseudoephedrine has a negligible affinity and agonistic activity at α1- and α2-adrenergic receptors, with activation constants (Kact) greater than 10,000 nM wikipedia.org. In contrast, it acts as a partial agonist at β-adrenergic receptors, albeit with relatively low affinity. For the β1-adrenergic receptor, it demonstrates a Kact of 309 μM with an intrinsic activity (IA) of 53%. Its affinity for the β2-adrenergic receptor is higher, with a Kact of 10 μM and an IA of 47% wikipedia.org. Despite this direct activity, its potency as a β-adrenergic receptor agonist is estimated to be 30,000 to 40,000 times less than that of isoproterenol (B85558) wikipedia.org. The vasoconstriction effect observed clinically is believed to be primarily an α-adrenergic receptor response, mediated by the release of endogenous norepinephrine (B1679862) wikipedia.orgpatsnap.com.

| Receptor Subtype | Activity | Activation Constant (Kact) | Intrinsic Activity (IA) | Reference |

|---|---|---|---|---|

| α1-Adrenergic | Negligible Agonist | >10,000 nM | N/A | wikipedia.org |

| α2-Adrenergic | Negligible Agonist | >10,000 nM | N/A | wikipedia.org |

| β1-Adrenergic | Partial Agonist | 309 μM | 53% | wikipedia.org |

| β2-Adrenergic | Partial Agonist | 10 μM | 47% | wikipedia.org |

A key aspect of the compound's indirect sympathomimetic action is its interaction with monoamine transporters. This compound and its isomers function as releasing agents and reuptake inhibitors at these transporters. In vitro assays show that pseudoephedrine induces the release of norepinephrine and dopamine (B1211576), while being inactive for serotonin (B10506) wikipedia.org. It demonstrates a notable selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT), being approximately 9-fold more selective for inducing norepinephrine release wikipedia.org. This preferential action on norepinephrine aligns with its primary use as a decongestant, as norepinephrine is a potent vasoconstrictor neurolaunch.com. The compound is also classified as an inhibitor of norepinephrine, dopamine, and serotonin transporters drugbank.com.

| Neurotransmitter | Monoamine Release (EC50) | Reference |

|---|---|---|

| Norepinephrine | 224 nM | wikipedia.org |

| Dopamine | 1,988 nM | wikipedia.org |

| Serotonin | Inactive | wikipedia.org |

The stereochemistry of phenylethylamines like this compound is critical to their pharmacological activity. The spatial arrangement of the hydroxyl and methylamino groups influences the affinity and efficacy at adrenergic receptors and transporters. For instance, ephedrine (B3423809), a diastereomer of pseudoephedrine, generally exhibits a higher affinity for β-adrenergic receptors researchgate.net. Conversely, pseudoephedrine is considered more selective for α-adrenergic receptors, an effect largely mediated by its indirect action of releasing norepinephrine researchgate.net. This stereoselectivity underscores the importance of specific isomeric configurations for precise molecular interactions with biological targets.

Cellular and Subcellular Level Effects (In Vitro Research)

Research at the cellular and subcellular levels, particularly using isolated nerve terminals (synaptosomes), has provided deeper insight into how these compounds modulate neurotransmitter dynamics.

Studies using synaptosomal preparations from rat brains have confirmed the ability of pseudoephedrine to modulate dopamine levels. In experiments with synaptosomes from the nucleus accumbens and striatum, pseudoephedrine was shown to inhibit the uptake of [3H]dopamine nih.govnih.gov. While it shares this mechanism with amphetamine, its potency is significantly lower. The concentration required to produce a 50% inhibition (IC50) of dopamine uptake was found to be 156 to 180 times higher for pseudoephedrine compared to amphetamine nih.govresearchgate.net. These findings corroborate that while the compound interacts with the dopamine system, its primary impact is on noradrenergic transmission nih.gov.

| Brain Region | Compound | Dopamine Uptake Inhibition (IC50) | Reference |

|---|---|---|---|

| Striatum | d-Pseudoephedrine | 667 ± 126 μM | researchgate.net |

| d-Amphetamine | 4.28 ± 0.47 μM | researchgate.net | |

| Nucleus Accumbens | d-Pseudoephedrine | 530 ± 61 μM | researchgate.net |

| d-Amphetamine | 2.95 ± 0.42 μM | researchgate.net |

Beyond direct receptor and transporter interactions, this compound can influence intracellular signaling cascades. Its partial agonism at β-adrenergic receptors suggests an ability to activate adenylate cyclase through G-protein coupling, a pathway that mediates many physiological responses to catecholamines t3db.ca. Furthermore, research has demonstrated that pseudoephedrine can inhibit key signaling pathways involved in T-cell activation, including those mediated by Nuclear Factor kappa-B (NF-κB), Nuclear Factor of Activated T-cells (NFAT), and Activator Protein-1 (AP-1) drugbank.comresearchgate.net. This suggests a potential modulatory role in immune responses. In other contexts, it has been shown to activate the expression of the immediate early gene c-Fos in brain regions like the nucleus accumbens and striatum, which is indicative of neuronal activation researchgate.net.

Ion Channel Modulation Studies (e.g., voltage-gated ion channels)

While direct, extensive research on the modulation of voltage-gated ion channels by this compound (pseudoephedrine) is not widely documented in publicly available literature, its sympathomimetic effects suggest an indirect influence on ion channel activity. The primary mechanism of pseudoephedrine involves the release of norepinephrine, which in turn can modulate various ion channels.

Voltage-gated ion channels are crucial for the generation and propagation of electrical signals in excitable cells. nih.gov For instance, voltage-gated sodium channels are responsible for the rising phase of action potentials in neurons, cardiac, and skeletal muscles. nih.gov Potassium channels, on the other hand, are critical for repolarizing the cell membrane and maintaining the resting potential. frontiersin.org

The sympathomimetic action of pseudoephedrine, leading to norepinephrine release, can indirectly affect these channels. Norepinephrine is known to modulate the activity of various ion channels through G-protein coupled receptor signaling pathways. This can lead to downstream effects on cellular excitability and function. However, specific studies detailing the direct interaction of this compound with specific voltage-gated ion channels are limited.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogues

The structure-activity relationship (SAR) of this compound and its analogues is crucial for understanding their pharmacological effects. Key structural features that influence its activity include the phenyl ring, the aliphatic side chain with a hydroxyl group, and the amino group.

Aromatic Ring Substituents: The presence and position of substituents on the phenyl ring can influence the compound's affinity and efficacy at adrenergic receptors. While specific studies on a wide range of substituted pseudoephedrine analogues are not abundant, general principles of adrenergic agonist SAR suggest that hydroxyl groups at the 3 and 4 positions of the phenyl ring are important for direct alpha- and beta-adrenergic receptor activity. The lack of these hydroxyl groups in pseudoephedrine is consistent with its primary mechanism being indirect, through norepinephrine release. wikipedia.org

Amino Group Substituents: The nature of the substituent on the amino group is a critical determinant of receptor selectivity.

Increasing the size of the alkyl substituent on the nitrogen atom tends to decrease alpha-adrenergic activity and increase beta-adrenergic activity. gpatindia.com

A methyl group, as present in pseudoephedrine, is associated with both alpha and beta-adrenergic activity. gpatindia.com

Larger substituents can lead to a loss of alpha-agonist activity and may even confer alpha-blocking properties. gpatindia.com

| Amino Group Substituent (R¹) | α-Adrenergic Activity | β-Adrenergic Activity |

|---|---|---|

| -H (Norpseudoephedrine) | Present | Present |

| -CH₃ (Pseudoephedrine) | Maximal | Maximal |

| -CH(CH₃)₂ (Isopropyl) | Negligible | Increased |

This compound has two chiral centers, leading to four possible stereoisomers. The specific stereochemistry of pseudoephedrine, which is (1R,2S) or (1S,2S) depending on the enantiomer, is critical to its biological activity. guidetopharmacology.org

The spatial arrangement of the hydroxyl and methylamino groups influences the molecule's ability to bind to its target sites. Studies comparing the reinforcing effects of pseudoephedrine isomers in rhesus monkeys have shown that (+)-pseudoephedrine acts as a positive reinforcer. nih.gov In vitro binding studies have indicated that both isomers have a low affinity for dopamine and serotonin transporters but a comparable affinity for norepinephrine transporters. nih.gov

The stereoisomer ephedrine, which has a different configuration at one of the chiral centers ((1R,2S) and (1S,2R)), exhibits a stronger effect on the sympathetic nervous system than pseudoephedrine. guidetopharmacology.orgnih.gov This highlights the importance of the specific three-dimensional structure for pharmacological activity.

| Stereoisomer | Configuration | Relative Activity |

|---|---|---|

| (-)-Ephedrine | (1R,2S) | High |

| (+)-Pseudoephedrine | (1S,2S) | Moderate |

| (+)-Ephedrine | (1S,2R) | Moderate |

| (-)-Pseudoephedrine | (1R,2R) | Low |

Mechanistic Animal Model Studies (Strictly Non-Clinical for Mechanism Elucidation)

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. nih.gov This technique has been instrumental in elucidating the neurochemical effects of various drugs. nih.gov

Studies utilizing in vivo microdialysis have shown that pseudoephedrine can increase the extracellular levels of dopamine and serotonin. nih.gov This is consistent with its known mechanism of action as a releasing agent of these monoamines. For example, research has demonstrated that pseudoephedrine increases the release of serotonin and dopamine and also inhibits their reuptake. nih.gov Such studies provide direct evidence of the compound's effects on neurotransmitter dynamics in the brain, which underlies its central nervous system effects.

Electrophysiological recordings in brain slices allow for the detailed study of neuronal activity and synaptic transmission in a controlled environment. kopfinstruments.com This technique can be used to investigate how drugs like this compound affect neuronal firing, synaptic plasticity, and other electrical properties of neurons.

While specific electrophysiological studies focusing solely on this compound are not extensively reported, the known effects of this compound on neurotransmitter systems suggest likely consequences for neuronal electrophysiology. For instance, the increased release of norepinephrine and dopamine would be expected to modulate the activity of neurons in brain regions rich in these neurotransmitters, such as the prefrontal cortex and striatum. This modulation would be observable as changes in firing rates, postsynaptic potentials, and other electrophysiological parameters.

An in-depth examination of the computational and theoretical chemistry of this compound reveals significant insights into its molecular interactions, structure-activity relationships, and quantum-level properties. These computational approaches are pivotal in modern drug discovery and development, providing a foundational understanding of a compound's behavior at the molecular level.

Computational and Theoretical Chemistry Studies of 1r 2 Methylamino 1 Phenyl 1 Propanol

Computational studies, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and quantum chemical calculations, offer a microscopic view of how (1R)-2-(methylamino)-1-phenyl-1-propanol, commonly known as pseudoephedrine, interacts with biological targets.

Advanced Research Avenues and Future Directions for 1r 2 Methylamino 1 Phenyl 1 Propanol

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of single-enantiomer compounds like (1R)-2-(methylamino)-1-phenyl-1-propanol is a critical challenge in pharmaceutical chemistry. Modern research is moving beyond traditional methods toward more efficient, selective, and safer synthetic strategies.

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of chiral amines. whiterose.ac.uk This methodology offers significant advantages, including enhanced safety, improved heat and mass transfer, and greater productivity. whiterose.ac.uknih.gov In a continuous flow system, reactants are pumped through a reactor where the chemical transformation occurs, often over an immobilized catalyst. whiterose.ac.uk This setup is particularly advantageous for multi-step syntheses, as it allows for the seamless integration of reaction, separation, and purification steps without manual isolation of intermediates. whiterose.ac.uknih.gov

The traditional trial-and-error approach to discovering and optimizing stereoselective reactions is being revolutionized by machine learning (ML). arxiv.org By analyzing large datasets of known reactions, ML algorithms can build predictive models that guide the selection of optimal catalysts, solvents, and reaction conditions to maximize both yield and enantioselectivity. arxiv.orgchinesechemsoc.org This data-driven approach significantly accelerates the development timeline for new synthetic methods. rsc.org

Various ML models are being employed for this purpose, including Random Forest (RF), eXtreme Gradient Boosting (XGBoost), and deep neural networks. arxiv.orgchinesechemsoc.org These models are trained on comprehensive descriptors of molecules, including their structural, electronic, and chiral properties, to predict the outcome of a reaction. arxiv.orgresearchgate.net The predictive power of these models has been successfully demonstrated in various contexts, enabling the rapid screening of vast chemical spaces to identify the most promising conditions for a desired stereoselective transformation. chinesechemsoc.orgrsc.org

Table 1: Comparison of Machine Learning Models in Predicting Reaction Outcomes

This table illustrates the performance of different machine learning algorithms in predicting chemical reaction outcomes, such as enantioselectivity, as reported in recent studies.

| ML Algorithm | Application Area | Performance Metric | Reported Accuracy/Value | Reference |

|---|---|---|---|---|

| XGBoost | Asymmetric Phenolic Dearomatization | R² (Enantioselectivity) | 0.84 | chinesechemsoc.org |

| Random Forest (RF) | General Stereoselectivity Prediction | R² (vs. other models) | Outperforms LASSO and Decision Tree models | arxiv.org |

| Neural Network | Asymmetric Hydrogenation | RMSE (Prediction Accuracy) | Achieved low RMSE scores in out-of-set predictions | researchgate.net |

| EnzyKR (Deep Learning) | Hydrolase-Catalyzed Kinetic Resolution | Prediction of Enantiomeric Excess | Capable of accurately predicting ΔΔG‡ to calculate stereoselectivity | nih.gov |

Exploration of Metabolomic and Proteomic Signatures (In Vitro/Animal Models) for Uncovering Novel Pathways

To understand the full biological impact of this compound, researchers are turning to "omics" technologies. Integrated proteomic and metabolomic analyses provide a powerful, unbiased snapshot of the molecular changes that occur in cells or organisms upon exposure to a compound. nih.govnih.gov These approaches can identify novel biochemical pathways, potential protein targets, and biomarkers associated with the compound's activity. nih.gov

By applying techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to in vitro cell cultures or animal models treated with the compound, scientists can map the resulting shifts in protein expression and metabolite concentrations. nih.goveur.nl This can reveal, for example, alterations in key metabolic hubs such as fatty acid metabolism, the urea (B33335) cycle, or purine (B94841) metabolism. nih.goveur.nl Furthermore, proteomics can identify specific enzymes, such as those from the cytochrome P450 family, that are involved in the compound's metabolism, providing crucial insights into its biotransformation and potential interactions. nih.gov This integrated multi-omics strategy is essential for elucidating previously unknown mechanisms of action and biological effects. nih.gov

Innovative Analytical Platform Development for Enhanced Detection and Stereospecific Quantification

The accurate detection and quantification of individual enantiomers from a racemic mixture is a fundamental requirement in chiral drug research. nih.gov High-performance liquid chromatography (HPLC) is considered the benchmark technique for chiral separation, primarily through the use of chiral stationary phases (CSPs) that interact differently with each enantiomer. nih.govunife.it Future development in this area is focused on creating novel CSPs that allow for faster, high-throughput analysis without sacrificing resolution. unife.it

Capillary electrophoresis (CE) represents another highly efficient method for separating chiral compounds. nih.govjiangnan.edu.cn For sensitive detection, these separation techniques are commonly coupled with mass spectrometry (MS). jiangnan.edu.cn An established strategy for enhancing separation involves chemical derivatization with a chiral agent, which converts the enantiomers into diastereomers that are more easily resolved by standard chromatography. nih.gov

Emerging unconventional technologies are also showing promise for revolutionizing chiral analysis. chiralpedia.com These include electro-assisted methods that use electric fields to enhance separation efficiency and wireless electrochemistry platforms that offer greater flexibility for integration into microfluidic systems. chiralpedia.com These innovative platforms aim to provide faster, more sensitive, and more resource-efficient solutions for stereospecific quantification. chiralpedia.com

Elucidation of Further Stereospecific Biochemical Pathways and Their Enzymatic Basis

Research into the natural biosynthesis of related compounds, such as ephedrine (B3423809) and pseudoephedrine in Ephedra plants, provides a blueprint for understanding the stereospecific pathways relevant to this compound. The biosynthesis of these alkaloids begins with the amino acid L-phenylalanine. semanticscholar.org Recent studies have shed light on a pivotal step: the formation of the intermediate (S)-cathinone. uni-freiburg.de An alternative biosynthetic pathway has been proposed that involves a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent α-oxoamine synthase (AOS), which catalyzes the direct condensation of benzoyl-CoA and L-alanine. uni-freiburg.denih.gov

The degradation pathways are also stereospecific. In mammals, metabolism involves N-demethylation and hydroxylation by cytochrome P450 enzymes. nih.gov In the soil bacterium Arthrobacter sp., specific enzymes have been identified that are responsible for the degradation of ephedrine isomers. nih.gov These include two novel dehydrogenases with distinct stereoselectivity: